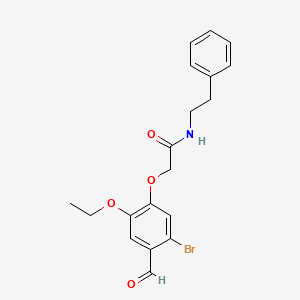

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide

Description

Bromo vs. Chloro Analogues

Trifluoromethyl Substitution

- N-(3-Trifluoromethylphenyl) derivative (C₁₈H₁₅BrF₃NO₄): The electron-withdrawing -CF₃ group reduces electron density on the acetamide nitrogen, altering hydrogen-bonding capacity. The meta-CF₃ substituent introduces steric hindrance, increasing the dihedral angle between aromatic rings.

Table 4: Structural Comparison of Acetamide Derivatives

| Compound | Substituent | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| Target | 5-Br, 2-OCH₂CH₃, 4-CHO | 406.3 | Planar amide, ethoxy dihedral = 112° |

| 5-Cl analogue | 5-Cl, 2-OCH₂CH₃, 4-CHO | 361.8 | Smaller halogen, reduced ring distortion |

| Dibromo analogue | 2,3-Br, 6-OCH₂CH₃, 4-CHO | 485.2 | Increased steric bulk, altered π-stacking |

| N-(3-CF₃) analogue | 2-Br, 6-OCH₂CH₃, 4-CHO | 446.2 | Electron-deficient aryl ring, hindered rotation |

Properties

IUPAC Name |

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO4/c1-2-24-17-10-15(12-22)16(20)11-18(17)25-13-19(23)21-9-8-14-6-4-3-5-7-14/h3-7,10-12H,2,8-9,13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHFDZHMRNZSLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide (CAS No. 692269-22-0) is a phenoxy acetamide derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, particularly its anticancer and antimicrobial properties, along with synthesis methods, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H20BrNO4 |

| Molecular Weight | 406.276 g/mol |

| CAS Number | 692269-22-0 |

Structure

The compound features a complex structure that includes a bromine atom, an ethoxy group, a formyl group, and a phenylethyl acetamide moiety. This unique combination of functional groups is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that phenoxy acetamide derivatives exhibit significant anticancer properties. For instance, related compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assessment

In a study examining the cytotoxic effects of phenoxy derivatives, including this compound, researchers utilized the MTT assay to evaluate cell viability across multiple cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results demonstrated that:

- IC50 values for the compound were significantly lower than those for standard chemotherapeutics, indicating potent cytotoxicity.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Testing

A series of antibacterial assays were conducted using the disk diffusion method. The compound exhibited notable inhibition zones against:

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : Binding to cellular receptors could alter signaling pathways related to apoptosis.

- Oxidative Stress Induction : It may induce oxidative stress in microbial cells, leading to cell death.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide | Cyclohexyl group instead of phenylethyl | Moderate anticancer activity |

| 2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide | Chlorine atom instead of bromine | Lower antibacterial activity |

Q & A

Q. What are the recommended methods for synthesizing 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide with high purity?

- Methodological Answer: Synthesis typically involves multi-step reactions, starting with bromination and ethoxylation of phenol derivatives, followed by formylation and coupling with N-(2-phenylethyl)acetamide precursors. Key steps include:

- Optimization of reaction conditions : Use catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .

- Quality control : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., bromine at C5, ethoxy at C2) .

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (e.g., as in related phenylacetamide derivatives) .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ ion at m/z 419.2) .

Q. What in vitro assays are appropriate for preliminary evaluation of the compound's pharmacological potential?

- Methodological Answer: Initial screening should focus on target-specific assays:

- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

- Receptor binding : Radioligand displacement assays for GPCR targets (e.g., serotonin or adrenergic receptors) .

Advanced Research Questions

Q. What strategies can resolve contradictory data regarding the compound's biological activity across studies?

- Methodological Answer: Address discrepancies through:

- Standardized protocols : Harmonize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .

- Dose-response validation : Replicate studies across independent labs with blinded positive/negative controls .

- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., RevMan) to identify trends or outliers .

Q. How should researchers design experiments to investigate the environmental degradation pathways of this compound?

- Methodological Answer: Adopt a tiered approach:

- Abiotic degradation : Study hydrolysis/photolysis under controlled pH and UV light, analyzing products via LC-MS .

- Biotic degradation : Use soil microcosms with ¹⁴C-labeled compound to track mineralization rates and metabolite formation .

- Ecotoxicity : Assess impact on Daphnia magna (acute toxicity) and algal growth inhibition .

Q. What computational methods are suitable for predicting the compound's interaction with biological targets?

- Methodological Answer: Combine molecular modeling and machine learning:

- Molecular docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases) .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

- QSAR models : Train models on analogous brominated acetamides to predict ADMET properties .

Q. How can isotopic labeling be utilized in mechanistic studies of this compound's metabolic pathways?

- Methodological Answer: Apply stable isotopes for tracing:

- Synthesis of ¹³C-labeled compound : Introduce ¹³C at the formyl group to track metabolic intermediates via NMR .

- In vivo studies : Administer deuterated analogs to mice, followed by LC-MS/MS analysis of plasma and urine metabolites .

Notes on Experimental Design and Data Analysis

- Purity considerations : Variations in biological activity may arise from impurities (e.g., unreacted bromophenol precursors). Always quantify impurities via GC-MS or HPLC before assays .

- Crystallography challenges : For X-ray analysis, grow crystals in slow-evaporation setups with DMSO/water mixtures. Address disorder in ethoxy groups using SHELXL refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.